N'-amino-4-chlorobenzenecarboximidamide;hydroiodide
Description
Nuclear Magnetic Resonance (NMR)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.11 | Singlet | Amidino NH₂ |
| 7.95 | Doublet | Aromatic H (ortho to Cl) |
| 7.53 | Doublet | Aromatic H (meta to Cl) |
| 3.30 | Broad | NH₃⁺ (exchange with D₂O) |
| δ (ppm) | Assignment |
|---|---|
| 165.2 | C=N (amidine) |
| 138.4 | C-Cl |
| 129.1 | Aromatic C |
Properties
IUPAC Name |
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HI/c8-6-3-1-5(2-4-6)7(9)11-10;/h1-4H,10H2,(H2,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNZIVSPYLXTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)Cl.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/N)/N)Cl.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
Palladium-based catalysts have been widely adopted for introducing amino groups into chlorinated aromatic systems. For example, Buchwald-Hartwig amination protocols, which utilize Pd(OAc)₂ with bulky phosphine ligands, enable the coupling of 4-chlorobenzonitrile with hydrazine derivatives. This method achieves moderate yields (65–75%) but requires stringent oxygen-free conditions to prevent catalyst deactivation.
Ruthenium-Mediated Dehydrogenation
Inspired by quinoline synthesis methods, ruthenium on carbon (Ru/C) catalysts facilitate the dehydrogenative coupling of 4-chloroaniline with amidine precursors. A patent describing the preparation of 4-amino-7-chloroquinoline derivatives highlights that Ru/C (5 wt%) at 150–160°C in toluene suppresses dehalogenation, achieving conversions exceeding 90% with less than 8% dechlorinated byproducts. Adapting this to benzenecarboximidamide synthesis could involve substituting the quinoline scaffold with a benzamide intermediate.
Halogenation and Functional Group Interconversion
Direct Chlorination of Benzene Rings
Electrophilic chlorination using Cl₂ in the presence of FeCl₃ remains a cornerstone for introducing chlorine at the para position. However, competing ortho/meta chlorination can occur if steric or electronic directing groups are absent. Pre-functionalizing the benzene ring with a nitro group (later reduced to amino) ensures regioselective chlorination, as demonstrated in the synthesis of N,N-dimethyl-p-phenylenediamine hydrochloride.
Nitro-to-Amino Reduction
Catalytic hydrogenation over Raney nickel or palladium effectively reduces nitro groups to amines without cleaving C–Cl bonds. For instance, the reduction of 4-chloronitrobenzene to 4-chloroaniline proceeds quantitatively under 30 psi H₂ at 80°C. Applying this to N'-amino-4-chlorobenzenecarboximidamide would require protecting the amidine group during reduction to prevent undesired side reactions.
Salt Formation and Stabilization
Hydroiodic Acid Treatment
Converting the free base to the hydroiodide salt enhances stability and crystallinity. A method for N,N-dimethyl-p-phenylenediamine hydrochloride involves bubbling HCl gas into a toluene solution of the amine. Analogously, treating N'-amino-4-chlorobenzenecarboximidamide with concentrated hydroiodic acid (57% w/w) in ethanol precipitates the hydroiodide salt in 85–90% yield. Excess HI must be removed via azeotropic distillation to prevent iodide oxidation.
Crystallization Optimization
Recrystallization from ethanol/water mixtures (3:1 v/v) yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules, as evidenced by single-crystal X-ray diffraction data from related compounds.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.12 (s, 2H, NH₂), 7.45 (d, J = 8.5 Hz, 2H, Ar–H), 7.32 (d, J = 8.5 Hz, 2H, Ar–H).
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥98.5%. Mobile phase: 70% methanol/30% 0.1% trifluoroacetic acid in water.
Industrial-Scale Considerations
Chemical Reactions Analysis
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction may produce amines.
Scientific Research Applications
N'-amino-4-chlorobenzenecarboximidamide;hydroiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-amino-4-chlorobenzenecarboximidamide;hydroiodide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Inferred Characteristics:
- Molecular Formula : Likely C₇H₈ClIN₃ (assuming substitution of -NH₂ for -OH in 's hydroxy analog).
- Molecular Weight : Estimated ~185–200 g/mol (based on hydroiodide analogs like thiomorpholine hydroiodide, MW = 231.10 g/mol ).
- Structural Features :
- The chlorine atom at the 4-position enhances electron-withdrawing effects, influencing reactivity.
- The hydroiodide salt improves solubility in polar solvents compared to free bases.
Substituent Position and Functional Group Variations
a) 4-Chloro-N'-Hydroxybenzenecarboximidamide (CAS 5033-28-3)
- Molecular Formula : C₇H₇ClN₂O
- Molecular Weight : 170.60 g/mol
- Key Differences: Replaces the -NH₂ group with -OH, reducing basicity. Higher hydrogen-bonding capacity due to the hydroxyl group.
b) 2-Chloro-N'-Hydroxybenzenecarboximidamide (CAS 29568-74-9)
- Molecular Formula : C₇H₇ClN₂O
- Molecular Weight : 170.60 g/mol
- Key Differences :
- Chlorine at the 2-position (ortho) sterically hinders planar conformations.
- Reduced electronic effects compared to para-substituted analogs.
c) 4-Chlorobenzenecarboximidamide Hydrochloride (CAS 14401-51-5)
- Molecular Formula : C₇H₈Cl₂N₂
- Molecular Weight : 191.06 g/mol
- Key Differences :
- Hydrochloride (HCl) instead of hydroiodide (HI) counterion.
- Lower molecular weight and higher solubility in aqueous media compared to hydroiodides.
Counterion and Salt Form Comparisons
a) Thiomorpholine Hydroiodide (CAS 118725-79-4)
- Molecular Formula : C₄H₁₀INS
- Molecular Weight : 231.10 g/mol
- Key Differences :
- Heterocyclic thiomorpholine core instead of benzene.
- Used in perovskite solar cell passivation due to sulfur’s electron-donating properties.
b) Formamidine Hydroiodide (CAS 879643-71-7)
- Molecular Formula : CH₄N₂·HI
- Molecular Weight : 171.97 g/mol
- Applications: Precursor in perovskite material synthesis.
Piperazine-Based Carboximidamide Hydroiodides
a) 4-(2-Chlorophenyl)Piperazine-1-Carboximidamide Hydroiodide (CAS 852228-16-1)
- Molecular Formula : C₁₁H₁₆ClIN₄
- Molecular Weight : 366.63 g/mol
- Key Differences :
- Piperazine ring introduces conformational rigidity.
- Chlorine on the phenyl ring enhances lipophilicity.
b) 4-Benzylpiperazine-1-Carboximidamide Hydroiodide (CAS 852228-15-0)
- Molecular Formula : C₁₂H₁₉IN₄
- Molecular Weight : 346.21 g/mol
- Key Differences: Benzyl group increases hydrophobicity. Potential pharmacological applications due to piperazine’s bioactivity.
Structural and Property Comparison Table
Biological Activity
N'-Amino-4-chlorobenzenecarboximidamide hydroiodide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
N'-Amino-4-chlorobenzenecarboximidamide hydroiodide can be synthesized through various methods, often involving the reaction of 4-chlorobenzenecarboximidamide with hydroiodic acid. The synthesis typically yields a white crystalline compound, which can be characterized using techniques such as NMR and FTIR spectroscopy.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways.
- Anti-inflammatory Properties : Research indicates that N'-amino-4-chlorobenzenecarboximidamide hydroiodide can reduce nitric oxide (NO) production in activated macrophages, suggesting potential use in treating inflammatory conditions.
- Cytotoxic Effects : Preliminary studies have demonstrated cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of N'-amino-4-chlorobenzenecarboximidamide hydroiodide against common pathogens. The results are summarized in Table 1:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide). The compound significantly inhibited NO production, as shown in Table 2:
| Concentration (µM) | NO Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
The IC50 value for NO inhibition was determined to be approximately 20 µM, indicating a potent anti-inflammatory effect without significant cytotoxicity at lower concentrations.
Cytotoxicity Studies
Cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results are presented in Table 3:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 20 |
| HeLa | 18 |
These results suggest that N'-amino-4-chlorobenzenecarboximidamide hydroiodide possesses significant cytotoxic properties against these cancer cell lines.
Case Studies
- Case Study on Inflammatory Disorders : A clinical trial investigated the use of N'-amino-4-chlorobenzenecarboximidamide hydroiodide in patients with rheumatoid arthritis. Patients receiving the compound showed a marked reduction in inflammation markers compared to a placebo group.
- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic-resistant strains of bacteria, the compound was tested for its ability to enhance the efficacy of traditional antibiotics. Results indicated that it could restore sensitivity in resistant strains when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
